Gemcabene - 183293-82-5

Gemcabene

Catalog Number: EVT-269020
CAS Number: 183293-82-5
Molecular Formula: C16H30O5
Molecular Weight: 302.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gemcabene, a dialkyl ether dicarboxylic acid, is a small molecule investigated for its lipid-lowering and anti-inflammatory properties. [, , , , , , , , , , , , , , , , , , , , , ] It is currently in clinical development as a potential therapeutic agent for dyslipidemia and non-alcoholic steatohepatitis (NASH). [, , , ]

Gemcabene Acylglucuronide

Compound Description: Gemcabene acylglucuronide is the major metabolite of gemcabene glucuronidation. [] It has been shown to inhibit human and rat organic anion transporter 3 (hOAT3, rOat3) mediated uptake of quinapril, though with lower potency than gemcabene itself. []

Relevance: Gemcabene acylglucuronide is a metabolite of gemcabene, formed through glucuronidation. [] While both compounds exhibit inhibitory effects on hOAT3 and rOat3, gemcabene demonstrates significantly higher potency. []

Quinapril

Compound Description: Quinapril is an angiotensin-converting enzyme inhibitor used to treat hypertension. [] Its active metabolite, quinaprilat, is a substrate of hOAT3 and rOat3. []

Relevance: While not structurally related to gemcabene, quinapril exhibits a drug-drug interaction with gemcabene. [] Gemcabene and its metabolite, gemcabene acylglucuronide, inhibit the renal transporters responsible for quinapril elimination, leading to increased quinapril exposure. []

S-Flurbiprofen

Compound Description: S-Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID). [] It acts as a selective inhibitor of UDP-glucuronosyltransferase 2B7 (UGT2B7). []

Relevance: Although structurally dissimilar to gemcabene, S-flurbiprofen is relevant due to its inhibitory effect on UGT2B7, the primary enzyme involved in gemcabene glucuronidation. [] This interaction suggests a potential for drug-drug interactions between gemcabene and UGT2B7 inhibitors.

3′-Azido-3′-deoxythymidine

Compound Description: 3′-Azido-3′-deoxythymidine, also known as zidovudine, is an antiretroviral medication used to treat HIV/AIDS. [] It is a substrate of UGT2B7. []

Relevance: 3′-Azido-3′-deoxythymidine is not structurally related to gemcabene but serves as a probe substrate for UGT2B7 activity. [] The correlation between gemcabene glucuronidation and 3′-azido-3′-deoxythymidine glucuronidation in human liver microsomes further supports the role of UGT2B7 in gemcabene metabolism. []

5,6,7,3′,4′,5′-Hexamethoxyflavone

Compound Description: 5,6,7,3′,4′,5′-Hexamethoxyflavone is a flavonoid compound known to inhibit specific UGT enzymes, including UGT1A3 and UGT2B17. []

Relevance: While not structurally similar to gemcabene, 5,6,7,3′,4′,5′-Hexamethoxyflavone helps elucidate the enzymes involved in gemcabene glucuronidation. [] The lack of inhibition of gemcabene glucuronidation in human liver microsomes by 5,6,7,3′,4′,5′-Hexamethoxyflavone suggests that UGT1A3 and UGT2B17 do not play a significant role in gemcabene metabolism. []

Statins

Compound Description: Statins are a class of lipid-lowering medications that function by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. [, , ] Several statins, including atorvastatin and simvastatin, have been investigated in combination with gemcabene. [, ]

Relevance: While not structurally related to gemcabene, statins are often co-administered with gemcabene in the treatment of dyslipidemia. [, , ] Studies have shown that gemcabene exhibits a synergistic LDL-C lowering effect when combined with statins, particularly at lower statin doses. [, ]

Ezetimibe

Compound Description: Ezetimibe is a cholesterol absorption inhibitor used to lower LDL-C levels. [, ] It is often used in combination with statins. [, ]

Relevance: Although structurally distinct from gemcabene, ezetimibe serves as a comparator compound in evaluating gemcabene's clinical profile and LDL-C lowering efficacy. [, ] Unlike gemcabene, which demonstrates a less than independent interaction with statins, ezetimibe shows a pharmacological-independent interaction, providing additional LDL-C lowering across the statin dose range. []

Overview

Gemcabene is a novel pharmaceutical compound primarily recognized for its hypolipidemic properties, which means it is used to lower lipid levels in the blood. It is particularly effective in reducing low-density lipoprotein cholesterol and triglycerides in patients who do not achieve adequate control with conventional therapies, such as statins. Gemcabene functions by inhibiting the synthesis of fatty acids and cholesterol in the liver, leading to improved lipid profiles and potential anti-inflammatory effects.

Source

Gemcabene was developed as a first-in-class small molecule and is classified as a hypolipidemic agent. It is synthesized as a calcium salt of 6-(5-carboxy-5-methyl-hexyloxy)-2,2-dimethyl-hexanoic acid. The compound has been the subject of numerous studies, focusing on its efficacy and mechanism of action, especially in randomized controlled trials involving both animal models and human subjects .

Classification

Gemcabene falls under the category of lipid-lowering agents, specifically targeting hyperlipidemia. It is distinguished from traditional statins as it operates through different biochemical pathways, making it a valuable alternative for patients with statin intolerance or those who require additional lipid management .

Synthesis Analysis

Methods

The synthesis of Gemcabene typically involves several steps that include the formation of key intermediates followed by functional group modifications. The compound can be synthesized through various organic reactions that include esterification, amidation, and other coupling reactions to construct its complex molecular framework.

Technical Details

The synthesis often employs standard organic chemistry techniques such as chromatography for purification and spectroscopic methods (like nuclear magnetic resonance and mass spectrometry) for structural verification. Specific methodologies may vary based on the desired purity and yield but generally adhere to established protocols in pharmaceutical chemistry .

Molecular Structure Analysis

Structure

Gemcabene has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C₁₃H₂₄CaO₄, indicating the presence of carboxylic acid groups and a branched alkyl chain.

Data

The molecular weight of Gemcabene is approximately 300.4 g/mol. Its structural features include:

  • A long hydrocarbon chain that enhances lipid solubility.
  • Carboxylate groups that facilitate interactions with biological targets.
  • A calcium salt form that improves stability and bioavailability.
Chemical Reactions Analysis

Reactions

Gemcabene undergoes several chemical reactions that are crucial for its activity. These include:

  • Hydrolysis: The ester bonds can be hydrolyzed under physiological conditions, releasing active components.
  • Oxidation: The compound may participate in oxidation-reduction reactions affecting its metabolic pathway.

Technical Details

The reactivity of Gemcabene is influenced by its functional groups, which can interact with various enzymes involved in lipid metabolism. Studies have shown that Gemcabene does not significantly activate peroxisome proliferator-activated receptors, which are common targets for many lipid-altering drugs .

Mechanism of Action

Process

Gemcabene primarily acts by inhibiting the incorporation of radiolabeled acetate into hepatocytes, thereby suppressing de novo lipogenesis (the synthesis of fatty acids and cholesterol) in the liver. This mechanism leads to decreased levels of very-low-density lipoprotein cholesterol production.

Data

Clinical studies indicate that Gemcabene reduces plasma levels of C-reactive protein by significant margins (53.5% in monotherapy and 71% when combined with statins), suggesting an anti-inflammatory effect that complements its lipid-lowering capabilities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Stability: Stable under normal storage conditions but sensitive to moisture.

Chemical Properties

  • pH: The pH of aqueous solutions can vary depending on concentration but generally falls within physiological ranges.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within standard ranges for similar compounds.
Applications

Scientific Uses

Gemcabene is primarily utilized in clinical settings for managing dyslipidemia, particularly in patients who are resistant to traditional therapies. Its unique mechanism provides an alternative pathway for lowering lipid levels without the common side effects associated with statins.

Additionally, ongoing research explores its potential applications beyond lipid management, including roles in inflammatory diseases due to its ability to lower C-reactive protein levels significantly. This positions Gemcabene as a candidate for further investigation in cardiovascular disease prevention strategies .

Mechanistic Insights into Gemcabene’s Hypolipidemic and Anti-Inflammatory Actions

Molecular Mechanisms of Lipid Metabolism Modulation

Inhibition of Hepatic De Novo Lipogenesis via 14C-Acetate Incorporation Blockade

Gemcabene’s primary mechanism for reducing hepatic lipid synthesis involves the targeted inhibition of acetate incorporation into cholesterol and fatty acids. In primary rat hepatocytes, gemcabene (10–30 μM) significantly and dose-dependently decreased de novo cholesterol and triglyceride synthesis, as measured by reduced incorporation of radiolabeled 14C-acetate. This inhibition occurs at the enzymatic level, potentially upstream of acetyl-CoA carboxylase (ACC), disrupting the initial steps of fatty acid biosynthesis [3] [8]. Consequently, hepatic triglyceride (TG) pools are reduced by ~70% in Sprague-Dawley rat models, an effect comparable to fibrates like gemfibrozil [8]. This suppression of substrate flux directly limits the availability of lipids for very-low-density lipoprotein (VLDL) assembly.

Transcriptional Downregulation of Apolipoprotein C-III (ApoC-III) and VLDL Secretion

Beyond metabolic inhibition, gemcabene exerts transcriptional control over key apolipoproteins. In rodent models and human hepatocytes, gemcabene dose-dependently reduces hepatic APOC3 mRNA expression and plasma apoC-III protein levels [8] [6]. ApoC-III is a critical regulator of lipoprotein lipase (LPL) activity; elevated apoC-III inhibits LPL-mediated hydrolysis of TG-rich lipoproteins (e.g., VLDL, chylomicrons). By downregulating apoC-III:

  • VLDL-TG clearance from plasma is enhanced due to reduced LPL inhibition.
  • Hepatic VLDL particle secretion is decreased due to lower substrate (TG) availability and altered apolipoprotein composition [8].This dual effect translates clinically to significant reductions in plasma triglycerides (median reduction: 39% in hypertriglyceridemia patients; 60% in severe hypertriglyceridemia [SHTG]) and VLDL-cholesterol (VLDL-C) [6] [8].

Table 1: Gemcabene-Induced Transcriptional Changes in Key Hepatic Lipid Genes

Gene SymbolGene ProductRegulation by GemcabeneFunctional ConsequenceEvidence Source
APOC3Apolipoprotein C-III↓ DownregulationEnhanced VLDL clearance, Reduced TGPreclinical models, Human hepatocytes [6] [8]
APOA1Apolipoprotein A-I↑ UpregulationIncreased HDL-CRodent models [8]
APOEApolipoprotein E↑ UpregulationEnhanced lipoprotein remnant clearanceRodent models [8]
ACC1Acetyl-CoA Carboxylase 1↓ DownregulationReduced de novo lipogenesisPreclinical models [6]

Synergistic Pathways in LDL-C Clearance Independent of LDL Receptor Activity

A pivotal feature of gemcabene is its ability to lower low-density lipoprotein cholesterol (LDL-C) via mechanisms independent of the LDL receptor (LDLR). This is particularly relevant for treating homozygous familial hypercholesterolemia (HoFH) patients with dysfunctional LDLR. In LDLR-deficient mouse models:

  • Gemcabene monotherapy reduced LDL-C by 55%.
  • Combined with atorvastatin, it achieved a 72% LDL-C reduction [8].The mechanism involves enhanced clearance of LDL precursors (like VLDL remnants) and possibly increased LDL particle catabolism via alternative hepatic pathways, potentially involving the upregulation of apoE-mediated uptake [8]. This LDLR-independent pathway allows gemcabene to provide significant additive LDL-C lowering when combined with statins (which primarily upregulate LDLR) in clinical studies (>20% additional LDL-C reduction) [4].

Anti-Inflammatory Mechanisms Mediated by CRP Suppression

C/EBP-δ and NF-κB-Dependent Transcriptional Regulation of CRP

Gemcabene potently suppresses C-reactive protein (CRP) production primarily through transcriptional regulation in hepatocytes. Luciferase reporter assays using the human CRP promoter revealed:

  • IL-6/IL-1β stimulation induces a 25-fold increase in CRP transcription.
  • Gemcabene (2 mM) inhibits this induced activity by 50% [9].Site-directed mutagenesis identified the overlapping downstream C/EBP and NF-κB binding sites (-50 to -40 bp) as essential for gemcabene’s effect. Gel shift assays confirmed C/EBP-δ as the primary transcription factor binding to this site. Gemcabene disrupts the binding or transactivation potential of the C/EBP-δ/NF-κB complex at this element, thereby suppressing CRP gene transcription without affecting basal expression [9].

IL-6/IL-1β Signaling Attenuation in Hepatocytes and Endothelial Cells

Gemcabene’s anti-inflammatory action extends beyond the liver. In human hepatoma PLC/PRF/5 (Alexander) cells:

  • IL-6 + IL-1β stimulated CRP production was inhibited by gemcabene concentration-dependently, reaching 70% inhibition at 2 mM [9].Critically, in human coronary artery endothelial cells (HCAECs) stimulated by TNF-α:
  • Gemcabene (2 mM) reduced both CRP and IL-6 production by 70% [9] [6].This indicates gemcabene disrupts the amplification loop of inflammation: Pro-inflammatory cytokines (TNF-α, IL-1β) induce IL-6 release from endothelial cells, which in turn drives hepatic CRP synthesis. By inhibiting cytokine production in endothelial cells and CRP production in hepatocytes, gemcabene breaks this cycle at multiple points [6] [9].

Table 2: Anti-Inflammatory Effects of Gemcabene in Model Systems

Cell/Tissue TypeStimulusGemcabene ConcentrationKey Inhibitory Effect (%)Citation
Human Hepatoma PLC/PRF/5 cellsIL-6 + IL-1β2 mM70% ↓ CRP production [9]
Primary Human Coronary Artery Endothelial CellsTNF-α2 mM70% ↓ CRP; 70% ↓ IL-6 [9] [6]
Plasma (Hypercholesterolemic Patients on Statins)Background Inflammation900 mg/day (8 weeks)53.9% median ↓ CRP [4]
STAM™ NASH Mouse ModelDiet/Streptozotocin300 mg/kg/daySignificant ↓ IL-6, TNF-α, MCP-1, CCR2/CCR5 hepatic mRNA [6]

Cross-Talk Between Lipid-Lowering and Inflammatory Pathway Modulation

Gemcabene’s hypolipidemic and anti-inflammatory mechanisms exhibit significant synergistic cross-talk:

  • ApoC-III Link: Reducing apoC-III not only improves lipid clearance but also exerts anti-inflammatory effects. ApoC-III can directly activate endothelial cells, promoting adhesion molecule expression (e.g., VCAM-1) and monocyte adhesion. Lower apoC-III levels thus contribute to reduced vascular inflammation [6] [8].
  • Hepatic Fat Reduction: By inhibiting de novo lipogenesis and enhancing VLDL clearance, gemcabene reduces hepatic steatosis (observed in diabetic/obese rat models and FPLD patients). This lowers the burden of lipotoxic lipids (e.g., diacylglycerols, ceramides) that activate hepatic Kupffer cells and stellate cells, driving inflammation and fibrosis [6] [8].
  • CRP and Cardiovascular Risk: The combined reduction of LDL-C and CRP (>40% with 900 mg add-on to statins) [4] addresses both the lipid-driven and inflammatory components of atherosclerosis. Elevated CRP is implicated in endothelial dysfunction (e.g., via reducing nitric oxide bioavailability) and promoting monocyte recruitment into the arterial wall [6] [9]. Gemcabene’s simultaneous targeting of both pathways offers potential additive benefit in reducing atherosclerotic risk beyond lipid lowering alone.

Properties

CAS Number

183293-82-5

Product Name

Gemcabene

IUPAC Name

6-(5-carboxy-5-methylhexoxy)-2,2-dimethylhexanoic acid

Molecular Formula

C16H30O5

Molecular Weight

302.41 g/mol

InChI

InChI=1S/C16H30O5/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20/h5-12H2,1-4H3,(H,17,18)(H,19,20)

InChI Key

SDMBRCRVFFHJKR-UHFFFAOYSA-N

SMILES

CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

6,6'-oxybis(2,2-dimethylhexanoic acid)
gemcabene
PD 72953
PD72953

Canonical SMILES

CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.